molecular formula C22H22N4O B12688846 N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide CAS No. 34759-42-7

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide

Cat. No.: B12688846
CAS No.: 34759-42-7
M. Wt: 358.4 g/mol
InChI Key: IXMFXNDPKMTYAI-UHFFFAOYSA-N
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Description

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide is a benzamide derivative characterized by a unique dicyanovinyl (-C(CN)₂) group attached to a meta-tolyl (m-tolyl) aromatic ring. This compound features a benzamide core linked via an ethylaminoethyl chain to the substituted m-tolyl moiety.

Properties

CAS No.

34759-42-7

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl]benzamide

InChI

InChI=1S/C22H22N4O/c1-3-26(12-11-25-22(27)19-7-5-4-6-8-19)21-10-9-20(17(2)13-21)14-18(15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3,(H,25,27)

InChI Key

IXMFXNDPKMTYAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-(2,2-dicyanovinyl)-M-tolylamine with 2-bromoethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide involves its interaction with specific molecular targets. The dicyanovinyl group is known to participate in electron transfer processes, while the benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating signal transduction or gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide and related benzamide derivatives from the evidence:

Compound Molecular Formula Key Functional Groups Biological Activity Binding Affinity (Kd) Molecular Weight (g/mol)
This compound (Target) Not provided Dicyanovinyl, m-tolyl, ethylaminoethyl, benzamide Hypothesized: Potential receptor binding (e.g., sigma receptors) or imaging applications N/A ~400 (estimated)
4-Acetamido-N-[2-(ethylamino)ethyl]benzamide C₁₃H₁₉N₃O₂ Acetamido, ethylaminoethyl, benzamide Unspecified in evidence; structural analog for pharmacokinetic studies N/A 249.31
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) C₁₅H₂₁IN₂O₂ Iodo, methoxy, piperidinyl, benzamide High-affinity sigma receptor ligand; prostate tumor imaging/therapeutic agent Kd = 5.80 nM (sigma-1) 388.25
CGP20712A (G-protein coupled receptor ligand) C₂₀H₂₃N₃O₃ Hydroxypropoxy, benzimidazolone, benzamide β-adrenergic receptor antagonist N/A 353.42
4-(4-((Dibenzylamino)methyl)-1H-triazol-1-yl)-N-substituted benzamide C₃₂H₃₂N₆O₂ Triazolyl, dibenzylamino, benzamide Synthetic intermediate for bioconjugation or drug discovery N/A 548.65

Key Structural and Functional Comparisons:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dicyanovinyl group contrasts with the acetamido group in 4-Acetamido-N-[2-(ethylamino)ethyl]benzamide .

Receptor Specificity: [¹²⁵I]PIMBA demonstrates nanomolar affinity (Kd = 5.80 nM) for sigma-1 receptors, attributed to its iodinated aromatic ring and piperidinyl side chain. The target compound’s m-tolyl and dicyanovinyl groups may favor alternative receptor interactions (e.g., kinase or transporter targets).

Synthetic Complexity: Compounds like 4-(4-((Dibenzylamino)methyl)-1H-triazol-1-yl)-benzamide require multi-step syntheses involving carbodiimide coupling agents (e.g., EDC/HOBt), similar to methodologies that could apply to the target compound.

Therapeutic Potential: Benzamides with piperidinyl or triazolyl substituents (e.g., [¹²⁵I]PIMBA ) show promise in cancer imaging and therapy. The target compound’s dicyanovinyl group may confer unique photophysical or redox properties for optical imaging or prodrug activation.

Research Findings and Implications

  • Pharmacological Gaps: While sigma receptor-targeting benzamides and β-adrenergic ligands are well-characterized, the dicyanovinyl-substituted benzamide’s biological activity remains speculative. Computational modeling (e.g., molecular docking) could predict its receptor affinity.
  • Synthetic Feasibility : and highlight carbodiimide-mediated coupling as a viable route for synthesizing the target compound’s benzamide core.
  • Comparative Solubility : The acetamido derivative (249.31 g/mol) is smaller and likely more water-soluble than the target compound (~400 g/mol), which may require formulation optimization for in vivo applications.

Biological Activity

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide, a synthetic compound with the molecular formula C22H22N4O and a molecular weight of approximately 358.44 g/mol, has garnered attention in various fields of biological research due to its complex structure and potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, interaction with biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Amine Group : Contributes to its reactivity and potential interactions with biological molecules.
  • Benzamide Moiety : Imparts stability and may influence binding affinity to targets.
  • Dicyanovinyl Group : Known for its unique electronic properties, which can affect the compound's biological activity.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity .

Preliminary studies suggest that this compound may interact with various biological targets, including DNA and proteins. This interaction could potentially influence cellular processes such as:

  • Proliferation : The compound may modulate cell growth pathways.
  • Apoptosis : It could induce programmed cell death in certain cancer cell lines.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies on related compounds show that they effectively inhibit the growth of breast cancer cells (e.g., MCF-7 and SK-BR-3) while sparing healthy cells .

CompoundTarget Cell LineIC50 (µM)Mechanism
YH-9SK-BR-35.0Induces ROS production, inhibits angiogenesis
YH-9MCF-710.0Promotes apoptosis via cytochrome c release

In Vivo Studies

In animal models, compounds similar to this compound have demonstrated promising results in inhibiting tumor growth and angiogenesis. The dual-target inhibition of EGFR and HER-2 pathways has been particularly noted as a significant therapeutic strategy against breast cancer .

Case Studies

  • Case Study on Anti-Cancer Activity :
    • A study involving the compound YH-9 (similar in structure) showed effective inhibition of breast cancer xenografts in mice with minimal toxicity. The compound significantly reduced tumor size while impacting angiogenic factors like VEGF and bFGF .
  • Binding Affinity Studies :
    • Molecular dynamics simulations indicated that compounds with similar structures could bind stably to EGFR and HER-2 receptors, suggesting a potential pathway for therapeutic intervention in cancers driven by these targets.

Q & A

(Basic) What are the key synthetic strategies and purification methods for N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted toluidine derivatives. A critical step is the coupling of the dicyanovinyl-functionalized aryl moiety with an ethylaminoethylbenzamide backbone. For example, analogous benzamide syntheses employ:

  • Amide bond formation : Reacting an acyl chloride (e.g., benzoyl chloride) with an amine-containing intermediate under anhydrous conditions .
  • Reverse-phase chromatography : Purification using gradients of methanol/acidic aqueous solutions (e.g., 10% → 40% methanol/0.1% formic acid) to isolate high-purity products .
  • Yield optimization : Adjusting reaction stoichiometry and solvent polarity (e.g., dichloromethane-methanol mixtures) to minimize side reactions .

(Advanced) How can computational modeling resolve structural-activity contradictions in reported bioactivity data for benzamide derivatives?

Methodological Answer:
Discrepancies in biological activity (e.g., kinase inhibition vs. GPCR modulation) can arise from subtle structural variations. To address this:

  • Molecular docking : Compare binding poses of the dicyanovinyl group with active sites of targets (e.g., kinases vs. β-adrenergic receptors) using software like AutoDock Vina .
  • QSAR analysis : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity trends across analogs .
  • Free-energy perturbation (FEP) : Quantify the impact of the 2,2-dicyanovinyl group on binding affinity relative to cyano or trifluoromethyl analogs .

(Basic) What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry of the dicyanovinyl group via 1^1H and 13^{13}C NMR (e.g., vinyl proton shifts at δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula using ESI+ or MALDI-TOF, focusing on isotopic patterns for cyano groups .
  • HPLC purity assessment : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity, critical for biological assays .

(Advanced) How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses of similar benzamides?

Methodological Answer:
Low yields often stem from unstable intermediates or competing pathways. Strategies include:

  • Catalyst screening : Test palladium/copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to improve efficiency .
  • In situ stabilization : Protect amine intermediates with Boc groups to prevent undesired cyclization .
  • Flow chemistry : Implement continuous-flow systems to control exothermic reactions and reduce decomposition .

(Basic) What role does the 2,2-dicyanovinyl moiety play in the compound’s chemical reactivity?

Methodological Answer:
The dicyanovinyl group acts as a strong electron-withdrawing substituent, influencing:

  • Electrophilicity : Enhances susceptibility to nucleophilic attack, enabling Michael addition or cyclocondensation reactions .
  • π-Conjugation : Stabilizes charge-transfer complexes, detectable via UV-Vis spectroscopy (λ ~ 300–400 nm) .
  • Metabolic stability : Reduces oxidative degradation in vitro compared to non-cyano analogs, as shown in microsomal assays .

(Advanced) How should researchers design experiments to validate conflicting reports on the compound’s kinase inhibition profile?

Methodological Answer:

  • Assay standardization : Replicate kinase inhibition assays (e.g., ADP-Glo™) under uniform ATP concentrations (1 mM) and pH (7.4) .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated kinases .
  • Structural analogs : Compare inhibition IC50_{50} values of the dicyanovinyl derivative with its cyano or nitro analogs to isolate substituent effects .

(Basic) What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact, as benzamides can irritate mucous membranes .
  • Waste disposal : Segregate acetonitrile-containing waste and neutralize acidic byproducts (e.g., formic acid) before disposal .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., acyl chlorides) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent benzamide derivatives?

Methodological Answer:

  • Fragment-based design : Replace the dicyanovinyl group with bioisosteres (e.g., 2-cyanovinyl or 2-nitrovinyl) and measure changes in IC50_{50} .
  • Aliphatic chain variation : Synthesize analogs with ethylaminoethyl vs. propylaminoethyl spacers to assess flexibility-impacted binding .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., PDB deposition) to identify critical hydrogen bonds or steric clashes .

(Basic) What solvents and reaction conditions are optimal for the final coupling step in synthesizing this compound?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance acyl chloride reactivity .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions, then warm to room temperature for completion .
  • Base addition : Add triethylamine (2 eq.) to scavenge HCl and drive the reaction to completion .

(Advanced) How can researchers address low metabolic stability in preclinical studies of this benzamide derivative?

Methodological Answer:

  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) .
  • Prodrug design : Mask the ethylamino group with acetyl or PEGylated prodrugs to prolong half-life .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs for quantitative biodistribution studies in animal models .

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